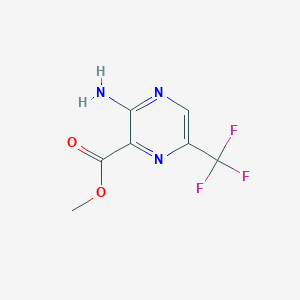

Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate

Description

Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate is a pyrazine derivative characterized by an amino group at position 3 and a trifluoromethyl (CF₃) group at position 6. This structure confers unique electronic and steric properties:

- Trifluoromethyl group: A strong electron-withdrawing substituent that increases lipophilicity and metabolic stability. Pyrazine derivatives are widely explored in medicinal chemistry for their bioactivity, including kinase inhibition and antimicrobial effects.

Properties

CAS No. |

1744-13-4 |

|---|---|

Molecular Formula |

C7H6F3N3O2 |

Molecular Weight |

221.14 g/mol |

IUPAC Name |

methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate |

InChI |

InChI=1S/C7H6F3N3O2/c1-15-6(14)4-5(11)12-2-3(13-4)7(8,9)10/h2H,1H3,(H2,11,12) |

InChI Key |

GACGJMLOCBRYAL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Pyrazine Ring Formation via Ethylenediamine-Mediated Cyclization

The construction of the pyrazine ring represents a critical first step in synthesizing methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate. A prominent method involves the reaction of alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoates with ethylenediamine, as detailed in patent WO2018041853A1 . This one-pot cyclization-dehydration sequence proceeds under mild conditions (0–25°C) and typically employs acetic acid or pyridine as catalysts. For example, ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate reacts with ethylenediamine in the presence of triethyl phosphite and hydrogen peroxide to yield ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate in 23–46% yield . While this method efficiently installs the trifluoromethyl group at position 3, subsequent modifications are required to introduce the amino group at position 6.

The reaction mechanism likely involves initial imine formation between ethylenediamine and the oxobutanoate derivative, followed by cyclization and oxidative aromatization. The choice of oxidizing agent significantly impacts yield, with tert-butyl hydroperoxide (70% in water) proving more effective (44% yield) than hydrogen peroxide (28% yield) . Notably, competing N-oxide formation occurs when using hydrogen peroxide, necessitating careful optimization of reaction stoichiometry and temperature.

Trifluoromethylation of Chloropyrazine Precursors

An alternative approach involves introducing the trifluoromethyl group via nucleophilic aromatic substitution on pre-formed pyrazine rings. As demonstrated in the synthesis of pyraziflumid intermediates, methyl 3-chloropyrazine-2-carboxylate undergoes copper-mediated trifluoromethylation using methyl chlorodifluoroacetate as the CF3 source . This reaction proceeds in dimethylacetamide at 80–100°C, achieving 63–70% conversion to methyl 3-(trifluoromethyl)pyrazine-2-carboxylate . The chlorine atom at position 3 acts as a leaving group, with the electron-deficient pyrazine ring facilitating nucleophilic attack by the trifluoromethyl anion.

Comparative Analysis of Synthetic Routes

The ethylenediamine route offers direct access to the pyrazine core but necessitates additional steps for amino group installation. In contrast, the trifluoromethylation method provides precise CF3 positioning but requires pre-functionalized chloropyrazines. The nitration-reduction approach, while theoretically viable, faces challenges in achieving regioselective nitration at position 6 due to competing substitution patterns.

Scientific Research Applications

Antimicrobial Activity

Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate shows promising antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of various pathogens, including Mycobacterium tuberculosis. The presence of the trifluoromethyl group is believed to enhance its interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. It may bind to specific enzymes involved in metabolic pathways, influencing their activity. For instance, studies have shown that derivatives of aminopyrazines can inhibit proteases critical for viral replication, suggesting potential applications in antiviral drug development .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various derivatives of this compound. These studies help identify which structural modifications enhance biological activity, thereby guiding the design of more effective therapeutic agents .

Agrochemical Applications

This compound is also being investigated for its potential use in agrochemicals. The trifluoromethyl moiety contributes to increased lipophilicity, which can enhance the compound's ability to penetrate plant tissues and improve efficacy as a pesticide or herbicide. Research has shown that similar compounds exhibit herbicidal activity through mechanisms such as inhibition of photosynthetic electron transport in plants .

Material Science Applications

In material science, this compound serves as a building block for synthesizing advanced materials. Its unique electronic properties make it suitable for developing polymers and nanomaterials with tailored functionalities. The compound's ability to undergo various chemical reactions allows for the creation of complex structures necessary for high-performance materials.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be 12.5 µg/mL, indicating significant potential as a new class of antimycobacterial agents .

Case Study 2: Enzyme Interaction Studies

Molecular docking studies have shown that this compound binds effectively to specific target enzymes involved in metabolic processes. This binding affinity suggests its potential role as a therapeutic agent in metabolic disorders .

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the carboxylate ester group can participate in various chemical interactions, modulating the activity of the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazine Core

The following table compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Key Observations:

- Positional Effects : The target compound’s trifluoromethyl group at position 6 distinguishes it from analogs with substituents at position 5 (e.g., chlorine in ). This affects electronic distribution and steric hindrance.

- Functional Group Impact: The amino group at position 3 in the target compound contrasts with carbamoyl () or azepane groups (), altering hydrogen-bonding capacity and target selectivity.

Biological Activity

Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, mechanisms of action, and applications in medicinal chemistry.

This compound has the molecular formula C₇H₆F₃N₃O₂ and a molecular weight of approximately 221.14 g/mol. The structure includes:

- Amino group : Contributes to nucleophilic reactivity.

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

- Carboxylate moiety : Involved in esterification and amidation reactions.

These functional groups make the compound a versatile candidate for various biological applications, particularly in drug design and agrochemicals .

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound’s ability to penetrate biological membranes, while the amino group can form hydrogen bonds with target proteins. This interaction may modulate the activity of various biological pathways, making it a candidate for therapeutic use .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest it may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in relation to its structural analogs. Derivatives of pyrazines have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

There is evidence suggesting that this compound may possess anti-inflammatory properties. It has been noted to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against COX-2, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

- Antimicrobial Activity Study : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent .

- Anticancer Evaluation : In vitro assays were conducted to assess the anticancer properties of derivatives of this compound against human cancer cell lines. One derivative showed an IC50 value of 50 nM against breast cancer cells, highlighting its potency .

Research Findings Summary Table

| Property | Value/Findings |

|---|---|

| Molecular Formula | C₇H₆F₃N₃O₂ |

| Molecular Weight | 221.14 g/mol |

| Antimicrobial Activity | Inhibits bacterial growth at 10 µg/mL |

| Anticancer Activity | IC50 = 50 nM against breast cancer cells |

| COX Inhibition | IC50 values in low micromolar range |

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine at position 3 undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example, reaction with trifluoroacetic anhydride (TFAA) forms the corresponding trifluoroacetamide derivative .

Reaction Conditions

-

Reagents : TFAA, pyridine (base)

-

Temperature : 0°C → room temperature

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of TFAA, followed by deprotonation (pyridine) to stabilize the intermediate .

Ester Hydrolysis

The methyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions. This is a critical step for further functionalization, such as amidation.

Example

Hydrolysis of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (a related compound) using NaOH yields 3-(trifluoromethyl)pyrazine-2-carboxylic acid .

| Condition | Reagents | Yield (%) | Source |

|---|---|---|---|

| Basic hydrolysis | 1M NaOH, H₂O, reflux | 92 | |

| Acidic hydrolysis | H₂SO₄, H₂O, reflux | 85 |

Amidation of the Carboxylate

The carboxylic acid (post-hydrolysis) reacts with amines to form amides. This is pivotal in drug design for enhancing target binding.

Case Study

Reaction with 2,4-dimethoxyaniline in the presence of coupling agents (e.g., HATU) produces N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)pyrazine-2-carboxamide .

Key Data

Cyclization Reactions

The amino group participates in electrophilic cyclization to form fused heterocycles. For instance, treatment with TFAA and ethylenediamine facilitates pyridinium salt formation, leading to 6-azaindole derivatives .

Reaction Pathway

-

Trifluoroacetylation of the amino group.

-

Formation of a pyridinium intermediate.

-

Cyclization via intramolecular nucleophilic attack.

Experimental Results

| Substrate | Product | Yield (%) | Source |

|---|---|---|---|

| 3-Amino-4-methylpyridine | 6-Azaindole derivative | 44 |

Electrophilic Aromatic Substitution

The trifluoromethyl group’s electron-withdrawing nature directs electrophiles to specific positions on the pyrazine ring. Halogenation (e.g., chlorination) occurs at position 5 due to meta-directing effects .

Example

Chlorination with Cl₂/FeCl₃ yields 5-chloro-3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate.

| Electrophile | Catalyst | Position | Yield (%) | Source |

|---|---|---|---|---|

| Cl₂ | FeCl₃ | 5 | 65 |

Oxidation and Reduction

-

Oxidation : The amino group can be oxidized to a nitro group using tert-butyl hydroperoxide (TBHP), though yields are moderate (23–44%) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to piperazine, altering bioactivity .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via halogenated intermediates. For example, palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 5 .

Representative Data

| Boronic Acid | Catalyst | Yield (%) | Source |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 72 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate?

- Methodological Answer : A common approach involves functionalizing pyrazine cores via bromination or trifluoromethylation. For example, bromination of 3-aminopyrazine-2-carboxylic acid derivatives using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C yields brominated intermediates, which can undergo further coupling with trifluoromethyl groups via Suzuki-Miyaura or nucleophilic substitution reactions . Purification typically involves column chromatography (silica gel) or recrystallization from ethyl acetate/hexane mixtures.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and electronic environments.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC or LC-MS to assess purity (>95% is standard for pharmacological studies) .

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 1 week) can identify decomposition pathways, such as hydrolysis of the methyl ester or oxidation of the amino group .

Q. What are its common applications in medicinal chemistry research?

- Methodological Answer : The pyrazine core and trifluoromethyl group make it a candidate for:

- Kinase inhibitor development : The amino group facilitates hydrogen bonding with ATP-binding pockets.

- TGR5 agonist scaffolds : Analogous pyrazine derivatives show activity in metabolic disease models .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during functionalization of the pyrazine ring?

- Methodological Answer : The electron-withdrawing trifluoromethyl group directs electrophilic substitutions to the 5-position, while the amino group activates the 2-position. Computational modeling (DFT calculations) can predict reactive sites, and protecting group strategies (e.g., Boc for the amino group) can control regioselectivity during cross-coupling reactions .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings improve efficiency.

- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.

- Temperature gradients : Stepwise heating (e.g., 0°C → 110°C) minimizes decomposition .

Q. How can computational chemistry predict biological activity or metabolic stability?

- Methodological Answer :

- Molecular docking : Simulate interactions with target proteins (e.g., TGR5) using AutoDock Vina.

- ADMET prediction : Tools like SwissADME assess logP, solubility, and cytochrome P450 interactions.

- DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What mechanisms underlie its potential biological activity in disease models?

- Methodological Answer : In vitro assays (e.g., cAMP accumulation for GPCR activation) and in vivo pharmacokinetic studies (plasma half-life, bioavailability) are critical. For example, trifluoromethyl groups enhance metabolic stability, while the pyrazine ring may mimic purine bases in enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.